USP Compliance Stability Comparison: Pilocarpine Nitrate vs. Hydrochloride
In a stability study conducted by the FDA on 252 ophthalmic solution samples from 11 manufacturers across U.S. hospitals, 100% of Pilocarpine Nitrate samples met USP requirements for strength, whereas 8 samples of Pilocarpine Hydrochloride (specifically those in 1- and 2-mL containers) exceeded the USP upper limit for strength, a phenomenon attributed to evaporation from smaller-volume containers [1]. This direct comparison demonstrates superior compliance and physical stability of the nitrate salt under real-world storage conditions.
| Evidence Dimension | USP strength specification compliance |
|---|---|
| Target Compound Data | 100% of samples met USP requirements |
| Comparator Or Baseline | Pilocarpine Hydrochloride: 8 samples exceeded USP upper limit for strength |
| Quantified Difference | 0% failure rate vs. observed failure rate in hydrochloride group |
| Conditions | 252 ophthalmic solution samples from 11 manufacturers stored in hospital pharmacies across the United States |
Why This Matters
This stability differential directly impacts procurement reliability, reducing the risk of batch rejection and ensuring consistent potency in experimental or clinical formulations.
- [1] Kreienbaum, M.A., Page, D.P. Stability of pilocarpine hydrochloride and pilocarpine nitrate ophthalmic solutions submitted by U.S. hospitals. American Journal of Hospital Pharmacy, 1986, 43(1), 109-117. DOI: 10.1093/ajhp/43.1.109 View Source
